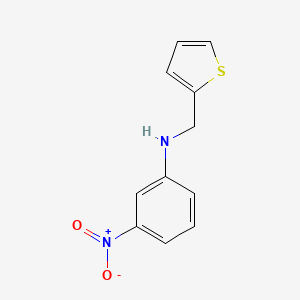

3-nitro-N-(thiophen-2-ylmethyl)aniline

Description

Significance of Aniline (B41778) and Thiophene (B33073) Scaffolds in Organic Synthesis and Medicinal Chemistry

The aniline scaffold, a primary aromatic amine, is a fundamental building block in the synthesis of a vast array of organic compounds. britannica.com Its derivatives are crucial intermediates in the production of dyes, polymers, and rubber chemicals. britannica.comyufenggp.com In medicinal chemistry, the aniline motif is present in numerous pharmaceutical agents used to treat a variety of conditions, including cancer and infectious diseases. yufenggp.com However, the potential for metabolic instability and toxicity of some aniline-containing compounds has led to strategies for its replacement or modification in drug design. cresset-group.comacs.org

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a "privileged" scaffold in medicinal chemistry. nih.govrsc.org Its structural and electronic properties, which can be seen as a bioisosteric replacement for a phenyl ring, make it a common feature in many approved drugs. nih.govcognizancejournal.com Thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. rsc.orgresearchgate.netnih.gov The sulfur atom in the thiophene ring can participate in drug-receptor interactions, and the ring itself provides synthetically accessible points for modification. nih.gov

Table 1: Comparison of Aniline and Thiophene Scaffolds

| Feature | Aniline Scaffold | Thiophene Scaffold |

|---|---|---|

| Core Structure | Phenyl ring with an amino group (C₆H₅NH₂) | Five-membered aromatic ring with one sulfur atom (C₄H₄S) |

| Role in Synthesis | Precursor for dyes, polymers, pharmaceuticals britannica.comyufenggp.com | Building block for pharmaceuticals and materials nih.gov |

| Medicinal Significance | Found in various drugs; can have metabolic liabilities yufenggp.comcresset-group.comacs.org | "Privileged" scaffold with diverse biological activities rsc.orgresearchgate.net |

| Key Properties | Weakly basic; undergoes electrophilic substitution britannica.com | Aromatic; undergoes electrophilic substitution more readily than benzene (B151609) nih.gov |

Role of Nitro Substituents in Modulating Molecular Reactivity and Electronic Characteristics

The nitro group (–NO₂) is a powerful functional group in organic synthesis, primarily known for its strong electron-withdrawing nature. anko.com.twwikipedia.org This property arises from both inductive and resonance effects, which significantly decrease the electron density of the aromatic ring to which it is attached. anko.com.twminia.edu.eglibretexts.org

Key effects of the nitro substituent include:

Deactivation of Aromatic Rings : The presence of a nitro group makes an aromatic ring less reactive towards electrophilic aromatic substitution, often by a factor of millions compared to unsubstituted benzene. libretexts.orglibretexts.org

Meta-Directing Influence : In electrophilic aromatic substitution reactions, the nitro group directs incoming electrophiles to the meta position. anko.com.tw This is because it destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack. anko.com.tw

Facilitation of Nucleophilic Aromatic Substitution : By withdrawing electron density, the nitro group activates aromatic rings for nucleophilic attack, a reaction that is typically difficult for electron-rich aromatic systems. wikipedia.org

Synthetic Versatility : The nitro group is a "synthetic chameleon" that can be readily converted into other functional groups, most commonly reduced to an amino group (–NH₂), which is a crucial transformation in the synthesis of many compounds. nih.govfiveable.meresearchgate.net It can also serve as a precursor for functionalities like formyl, cyano, or hydroxyl groups. nih.govfiveable.me

| Combined Effect | Strong electron-withdrawal. wikipedia.org | Directs incoming electrophiles to the meta position and facilitates nucleophilic substitution. anko.com.twwikipedia.org |

Overview of Current Research Trajectories in N-Substituted Amines Featuring Thiophene Moieties

Current research into N-substituted amines that incorporate a thiophene moiety is diverse, reflecting the broad utility of this structural combination. Investigations often focus on the synthesis of novel derivatives and the exploration of their potential applications in medicinal chemistry and materials science.

One area of focus is the development of new synthetic methodologies. For instance, novel protocols have been described for the synthesis of N-substituted 3-nitrothiophen-2-amines, which generates two carbon-carbon bonds in a single operation. beilstein-journals.org Another trajectory involves incorporating these structures into larger, more complex systems. Research has been conducted on N-(thiophen-2-ylmethylene)aniline-containing polymers for use in high-contrast electrochromic devices, demonstrating their potential in advanced materials. bohrium.com

In medicinal chemistry, researchers design and synthesize series of these compounds to evaluate their biological activities. For example, new N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and tested for fungicidal activity. mdpi.com The general class of N-(thiophen-3-ylmethyl)aniline and related compounds are explored as building blocks for biologically active molecules with potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aievitachem.com These studies highlight a continued effort to leverage the favorable properties of the thiophene and amine components to create functional molecules.

Justification for the Focused Investigation of 3-nitro-N-(thiophen-2-ylmethyl)aniline

A focused investigation of the specific molecule this compound is warranted by the unique convergence of its three constituent chemical motifs. While extensive research exists on each individual component, their specific linkage and substitution pattern in this compound suggests the potential for novel chemical properties and reactivity.

The rationale for its study can be broken down as follows:

Structural Uniqueness : The compound combines the aniline scaffold, known for its role in pharmaceuticals, with the privileged thiophene heterocycle. yufenggp.comrsc.org The methylene (B1212753) linker provides conformational flexibility between these two aromatic systems.

Electronic Modulation : The nitro group is positioned at the meta-position of the aniline ring. wikipedia.org Its strong electron-withdrawing properties are expected to significantly influence the electronic environment of the entire molecule, affecting the basicity of the amine nitrogen and the reactivity of both aromatic rings. researchgate.net

Synergistic Potential : The integration of a deactivating group (nitro) on one aromatic ring and an electron-rich heterocycle (thiophene) within the same molecule creates a complex electronic landscape. This could lead to interesting intramolecular interactions and unique reactivity pathways not observed in simpler analogues.

Scaffold for Further Synthesis : As a nitro-substituted aniline, this compound serves as a valuable intermediate. The nitro group can be reduced to an amine, providing a route to di-amino derivatives with different substitution patterns, which could be precursors for more complex heterocyclic systems or ligands. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-13(15)10-4-1-3-9(7-10)12-8-11-5-2-6-16-11/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUMECRXYFBYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis and Proton Chemical Shift Correlation

The ¹H NMR spectrum of 3-nitro-N-(thiophen-2-ylmethyl)aniline would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the 3-nitroaniline (B104315) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group would cause downfield shifts for adjacent protons. The substitution pattern would lead to a complex splitting pattern (doublets, triplets, or multiplets).

Thiophene (B33073) Protons: The protons on the thiophene ring would also resonate in the aromatic region (typically δ 6.5-7.5 ppm), with their chemical shifts and coupling constants being characteristic of a 2-substituted thiophene.

Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) connecting the aniline (B41778) nitrogen to the thiophene ring would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the range of δ 4.0-5.0 ppm.

Amine Proton: The N-H proton of the secondary amine would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (nitroaniline) | 7.0 - 8.5 | m |

| Aromatic-H (thiophene) | 6.5 - 7.5 | m |

| Methylene-H (-CH₂-) | 4.0 - 5.0 | s or d |

| Amine-H (-NH-) | Variable | br s |

¹³C NMR Spectral Analysis and Carbon Chemical Shift Correlation

The ¹³C NMR spectrum would identify all unique carbon environments in the molecule.

Aromatic Carbons: The carbon atoms of the nitroaniline and thiophene rings would appear in the downfield region (δ 110-160 ppm). The carbon attached to the nitro group (C-NO₂) and the carbon attached to the amine group (C-N) would have distinct chemical shifts.

Methylene Carbon: The methylene carbon (-CH₂-) would be expected in the range of δ 40-55 ppm.

Below is an interactive table summarizing the expected ¹³C NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-C (nitroaniline) | 110 - 150 |

| C-NO₂ (nitroaniline) | 145 - 155 |

| C-N (nitroaniline) | 140 - 150 |

| Aromatic-C (thiophene) | 120 - 145 |

| Methylene-C (-CH₂-) | 40 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aniline and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds. This would be vital for establishing the connectivity between the thiophen-2-ylmethyl group and the nitrogen of the 3-nitroaniline, as well as confirming the substitution pattern on both aromatic rings.

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum would show characteristic absorption bands for the various functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1335 - 1385 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the nitro group and the vibrations of the aromatic rings are typically strong in the Raman spectrum. This technique would be particularly useful for observing the symmetric NO₂ stretching vibration and the skeletal vibrations of the thiophene and benzene (B151609) rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular formula is C11H10N2O2S, corresponding to a molecular weight of approximately 234.28 g/mol . In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M+) at m/z 234.

The fragmentation of the molecular ion is anticipated to be governed by the cleavage of the weakest bonds and the formation of stable carbocations and radical species. The most probable primary fragmentation pathway involves the cleavage of the benzylic C-N bond between the aniline nitrogen and the methylene bridge. This cleavage can occur in two ways, leading to two major fragment ions:

Formation of the thiophen-2-ylmethyl cation (C5H5S+), which would be a prominent peak at m/z 97. This is a stabilized benzylic-type cation. The corresponding neutral fragment would be the 3-nitroaniline radical.

Formation of the 3-nitroaniline radical cation (C6H5N2O2+•) at m/z 137 following the loss of a thiophen-2-ylmethyl radical.

A related fragmentation pathway in aromatic amines involves the loss of a hydrogen atom from the molecular ion, leading to an [M-1]+ ion at m/z 233. Further fragmentation of the 3-nitroaniline portion of the molecule would likely proceed through the loss of the nitro group (NO2, 46 Da) or nitric oxide (NO, 30 Da), which are characteristic fragmentation patterns for nitroaromatic compounds nih.gov. For instance, fragmentation of the 3-nitroaniline ion could lead to ions at m/z 92 (loss of NO2) or m/z 108 (loss of NO) nih.gov. The fragmentation patterns of related N-(substituted-benzyl)anilines often show a dominant ion corresponding to the stable benzyl or tropylium (B1234903) cation, suggesting that the m/z 97 ion would be a significant peak in the spectrum of the title compound researchgate.net.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Proposed Origin |

|---|---|---|

| 234 | [C11H10N2O2S]+• | Molecular Ion (M+) |

| 137 | [C6H5N2O2]+• | M+ - •CH2-C4H3S |

| 97 | [C5H5S]+ | Thiophen-2-ylmethyl cation |

| 92 | [C6H6N]+ | From m/z 137, loss of NO2 |

| 65 | [C5H5]+ | From m/z 92, loss of HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by electronic transitions within its constituent chromophores: the 3-nitroaniline moiety and the thiophene ring. The spectrum is expected to display absorption bands arising from π → π* and potentially n → π* transitions nih.govlibretexts.org.

The nitroaniline system is a classic example of a "push-pull" chromophore, where the amino group acts as an electron donor (auxochrome) and the nitro group acts as a strong electron acceptor (chromophore). This intramolecular charge transfer (ICT) character significantly influences the electronic absorption spectrum chemrxiv.org. The primary absorption bands in nitroanilines are typically π → π* transitions chemrxiv.org. For 3-nitroaniline, these transitions are observed in the UV region researchgate.net.

The spectrum would likely feature:

A high-energy band below 250 nm corresponding to π → π* transitions localized on the benzene and thiophene rings. In similar thiophene-containing Schiff bases, these transitions are associated with π→π* excitations researchgate.net.

A lower-energy, broad absorption band at longer wavelengths (likely in the 300-400 nm range) characteristic of the intramolecular charge transfer from the aniline nitrogen and aromatic system to the nitro group chemrxiv.org. This band is responsible for the color of many nitroaromatic compounds. The position of this band is sensitive to solvent polarity, often showing a red shift (bathochromic shift) in more polar solvents chemrxiv.org.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax Range | Type of Transition | Associated Chromophore |

|---|---|---|

| ~220-270 nm | π → π* | Thiophene and Benzene Rings |

| ~300-400 nm | π → π* (Intramolecular Charge Transfer) | Nitroaniline System |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry, conformation, and intermolecular interactions unimi.it. While a specific crystal structure for this compound is not available, its solid-state structure can be predicted based on analyses of closely related compounds like 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline and other nitroaniline derivatives researchgate.netnih.govnih.gov.

In analogous structures, the benzene and thiophene rings are significantly twisted with respect to each other. For example, in 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, the dihedral angle between the five- and six-membered rings is 31.77 (9)° researchgate.netnih.gov. A similar Schiff base, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, exhibits a dihedral angle of 23.16 (7)° between its aromatic rings nih.govresearchgate.net. It is therefore expected that the benzene and thiophene rings in this compound will also be twisted, with a dihedral angle likely in the range of 20-40°.

The nitro group is often twisted out of the plane of the benzene ring to which it is attached. In the 4-nitro analogue, this torsion angle is small [O—N—C—C = 9.0 (3)°], indicating significant conjugation researchgate.netnih.gov. However, in a 2-methyl-3-nitroaniline derivative, the nitro group attached to the benzene ring is twisted by a much larger angle of 48.4 (2)°, reducing its π-conjugation nih.gov. The orientation of the nitro group in the title compound will depend on the balance between electronic effects and steric constraints imposed by crystal packing.

Table 3: Predicted Conformational Parameters for this compound

| Parameter | Predicted Value/Range | Basis of Prediction |

|---|---|---|

| Dihedral Angle (Benzene-Thiophene) | 20 - 40° | Analogy with related thiophene-aniline structures researchgate.netnih.govnih.govresearchgate.net |

| Torsion Angle (C-C-N-O of Nitro Group) | 5 - 50° | Analogy with related nitroaniline structures researchgate.netnih.govnih.gov |

The crystal packing of this compound will be directed by a combination of intermolecular forces, leading to a stable three-dimensional supramolecular architecture.

π-π Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking. These interactions are common in planar aromatic systems and play a crucial role in stabilizing crystal structures mdpi.com. In the crystal structure of 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, π–π interactions occur between centrosymmetrically related benzene rings with a centroid–centroid distance of 3.6020 (11) Å, connecting molecular layers into a three-dimensional architecture researchgate.net. Weak π–π stacking interactions are also observed in other similar compounds, providing additional stabilization researchgate.net. It is therefore highly probable that the crystal structure of this compound will feature π-π stacking between either the benzene rings, the thiophene rings, or between benzene and thiophene rings of neighboring molecules.

These combined interactions—strong N-H···O hydrogen bonds and weaker π-π stacking forces—will dictate the final supramolecular assembly in the solid state researchgate.net.

Table 4: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H (amine) | O (nitro) | Primary interaction, forming chains or sheets nih.govresearchgate.net |

| Hydrogen Bonding | C-H (aromatic) | O (nitro), N (amine) | Secondary stabilization researchgate.netresearchgate.net |

| π-π Stacking | Benzene/Thiophene Ring (π-system) | Benzene/Thiophene Ring (π-system) | Stabilization of layers and 3D network researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For a molecule like 3-nitro-N-(thiophen-2-ylmethyl)aniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable conformation (the lowest energy state).

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations Note: This table is illustrative as specific experimental or comprehensive theoretical data for this exact compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-N (aniline) Bond Length | ~1.40 Å |

| N-C (methylene) Bond Length | ~1.46 Å |

| C-S (thiophene) Bond Length | ~1.72 Å |

| N-O (nitro) Bond Length | ~1.23 Å |

| Dihedral Angle (Benzene-Thiophene) | Variable |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group and the electron-rich thiophene (B33073) and aniline (B41778) rings would significantly influence the energies of these orbitals. FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energy Values Note: These values are representative for similar aromatic nitro compounds and are for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 3.70 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, charge delocalization, and hyperconjugative effects. For this compound, NBO analysis would quantify the charge transfer from the electron-donating aniline and thiophene moieties to the electron-withdrawing nitro group.

This analysis calculates the stabilization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. Larger E(2) values indicate stronger interactions and greater electron delocalization, which contributes to the molecule's stability. Key interactions would likely involve the lone pairs of the aniline nitrogen and thiophene sulfur atoms donating into the antibonding orbitals of the nitro group and the aromatic rings.

Electrostatic Potential Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. It plots the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and potentially the sulfur atom of the thiophene ring. Positive potential would be expected around the hydrogen atoms, particularly the amine hydrogen. This analysis is valuable for predicting sites of hydrogen bonding and other non-covalent interactions.

Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizabilities

Molecules with significant charge transfer, like those containing electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit nonlinear optical (NLO) properties. These properties are important for applications in optoelectronics and photonics.

Theoretical calculations can predict NLO properties by determining the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response. The presence of the nitro group (acceptor) and the aniline/thiophene system (donor) in this compound suggests it could possess NLO activity. Computational studies on similar nitro-thiophene systems have explored these properties, providing a basis for what could be expected.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (focused on theoretical binding prediction)

Quantitative Structure-Activity Relationship (QSAR) models correlate a molecule's structural or physicochemical properties with its biological activity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For this compound, QSAR and molecular docking studies would be used to predict its potential as a therapeutic agent. Docking simulations would place the molecule into the active site of a specific protein target (e.g., an enzyme or receptor) to calculate its binding affinity and identify key interactions (like hydrogen bonds or hydrophobic interactions). These theoretical predictions are crucial in the early stages of drug discovery for screening potential drug candidates. For instance, studies on other thiophene derivatives have successfully used these methods to predict antimicrobial or anticancer activity. nih.gov

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface for a chemical reaction, chemists can identify intermediates, transition states, and determine activation energies.

For the synthesis or reaction of this compound, computational studies could explore different pathways. For example, in its synthesis from 3-nitroaniline (B104315) and 2-thiophenemethanol (B153580) or a related halide, theoretical calculations could model the reaction coordinates, locate the transition state structures, and calculate the energy barriers. This provides insight into the reaction kinetics and helps to understand why certain products are favored over others, as has been done for reactions involving substituted anilines and thiophenes. researchgate.net

Solvent Effects on Molecular Properties through Continuum Models

Theoretical and computational investigations into the solvent effects on the molecular properties of "this compound" using continuum models are not extensively available in the current body of scientific literature. While computational studies are a common practice for characterizing novel compounds, specific research detailing the impact of different solvents on the electronic and structural properties of this particular molecule through methods like the Polarizable Continuum Model (PCM) or its variations has not been published.

In general, continuum models are a powerful computational tool used to approximate the influence of a solvent on a solute molecule without explicitly representing individual solvent molecules. This approach treats the solvent as a continuous medium with a specific dielectric constant. By placing the solute molecule within a virtual cavity inside this dielectric continuum, it is possible to calculate how the solvent environment affects various molecular properties.

For molecules with polar groups, such as the nitro (-NO2) and amine (-NH-) functionalities present in "this compound," the surrounding solvent can significantly influence:

Molecular Geometry: The bond lengths and angles of the solute can be altered by the polarity of the solvent.

Electronic Properties: Key electronic descriptors such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) are often sensitive to the solvent environment.

Spectroscopic Characteristics: The absorption and emission spectra of a compound can exhibit shifts (solvatochromism) in different solvents, which can be predicted and analyzed using continuum models.

While detailed research findings and data tables for "this compound" are not available, the table below illustrates the type of data that would typically be generated in such a computational study. The values presented are hypothetical and for illustrative purposes only, demonstrating how properties might vary across solvents with different dielectric constants.

Hypothetical Data on Solvent Effects on Molecular Properties of this compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Gas Phase | 1 | 5.20 | -6.50 | -2.80 | 3.70 |

| Toluene | 2.38 | 6.80 | -6.55 | -2.88 | 3.67 |

| Acetone | 20.7 | 8.10 | -6.62 | -2.95 | 3.67 |

| Methanol | 32.7 | 8.50 | -6.68 | -3.02 | 3.66 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for "this compound".

Further computational research employing continuum models would be necessary to accurately quantify the solvent effects on the molecular properties of "this compound" and to provide a deeper understanding of its behavior in different chemical environments.

Chemical Reactivity, Transformation, and Derivative Synthesis

Modification of the Nitro Group: Reduction to Amino Derivatives and Subsequent Functionalization

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group, which then serves as a key synthetic handle for further molecular elaboration. The reduction of the nitro group in 3-nitro-N-(thiophen-2-ylmethyl)aniline is expected to yield N1-(thiophen-2-ylmethyl)benzene-1,3-diamine.

The conversion of aromatic nitro compounds to the corresponding anilines is a fundamental transformation in organic synthesis and can be achieved using various reagents and conditions. wikipedia.orgyoutube.com Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). wikipedia.orgyoutube.comgoogle.com Other reagents like sodium hydrosulfite or tin(II) chloride are also effective. wikipedia.org The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C or PtO₂ | Hydrogen gas pressure, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly efficient and clean, but may also reduce other functional groups like alkenes or alkynes. wikipedia.orgyoutube.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvents, often heated | A classic and cost-effective method, generally well-tolerated by many functional groups. youtube.comgoogle.com |

| Sn/HCl | Concentrated HCl, often requires heating | Effective but can be harsh; workup can be complicated by tin salts. |

| SnCl₂·2H₂O | Acidic or alcoholic solvents | A milder alternative to Sn/HCl, often used for selective reductions. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions in the presence of sensitive groups. wikipedia.org |

Once formed, the resulting N1-(thiophen-2-ylmethyl)benzene-1,3-diamine is a rich platform for subsequent functionalization. The newly introduced amino group, along with the existing secondary amine, can undergo a variety of reactions. For instance, it can be acylated to form amides, which is a common strategy in the synthesis of biologically active molecules. Studies on related structures, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, demonstrate the feasibility of acylating amino-thiophene scaffolds. mdpi.com The diamine can also be used in condensation reactions with dicarbonyl compounds to construct novel heterocyclic rings.

Functionalization of the Thiophene (B33073) Ring (e.g., halogenation, nitration, acylation)

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C5 position (the other α-position being occupied).

Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups onto a thiophene ring. derpharmachemica.com This reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com Due to the high reactivity of thiophene, milder catalysts such as zinc bromide (ZnBr₂) or stannic chloride (SnCl₄) can be used instead of aluminum chloride (AlCl₃) to avoid polymerization or side reactions. google.comcore.ac.uk For this compound, acylation would be strongly directed to the C5 position of the thiophene ring.

| Acylating Agent | Catalyst | Typical Conditions | Potential Product Position |

|---|---|---|---|

| Acetic Anhydride | Zinc Chloride (ZnCl₂) | 30-150 °C, 1-10 hours | 5-acetyl |

| N-Acylbenzotriazoles | TiCl₄ or ZnBr₂ | Mild conditions | 5-acyl |

| Acyl Halides (e.g., Acetyl Chloride) | Stannic Chloride (SnCl₄) | Controlled temperature | 5-acyl |

Halogenation: Halogenation of thiophenes can be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective monohalogenation at the C5 position. The use of elemental halogens (Br₂, Cl₂) can lead to polysubstitution if not carefully controlled.

Nitration: The nitration of thiophene is a complex reaction that must be performed under mild conditions to prevent degradation of the ring. A common method involves using nitric acid in acetic anhydride. In the context of this compound, the directing effects of the N-substituted aniline (B41778) moiety would need to be considered, as it could influence the reactivity of the thiophene ring.

Modifications of the Aniline Moiety and N-Substitution Reactions

The aniline portion of the molecule offers two primary sites for reaction: the aromatic ring and the secondary amine nitrogen.

Ring Substitution: The aniline ring is substituted with a strongly deactivating, meta-directing nitro group and an activating, ortho, para-directing N-(thiophen-2-ylmethyl)amino group. taylorandfrancis.comwikipedia.org The outcome of further electrophilic aromatic substitution on this ring would depend on the balance between these opposing electronic effects. The positions ortho and para to the amino group (C2, C4, and C6) are activated, while the positions ortho and para to the nitro group (C2, C4) are deactivated. The meta position relative to the nitro group (C5) is the least deactivated. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are para and ortho, respectively, to the activating amino group. To control the reaction and prevent oxidation, the secondary amine can be protected, for example, by acetylation. chemistrysteps.com

N-Substitution Reactions: The secondary amine nitrogen is nucleophilic and can participate in N-alkylation or N-acylation reactions. Acylation, for instance, can be achieved using acyl chlorides or anhydrides to form a tertiary amide. This transformation is demonstrated in the synthesis of related compounds where a thiophene-containing amine is condensed with a carboxylic acid, such as in the preparation of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com Such modifications can significantly alter the electronic and steric properties of the molecule.

Exploration of Reaction Mechanisms and Kinetics of Derivatization Reactions

The derivatization reactions of this compound proceed through well-established organic chemistry mechanisms, although specific kinetic data for this compound are not widely documented.

Reduction of the Nitro Group: The mechanism for the reduction of nitroarenes by metals in acidic media, such as Fe/HCl, is believed to involve a series of single-electron transfers from the metal surface to the nitro group. stackexchange.com This process generates various intermediates, including nitroso and hydroxylamino species, before ultimately yielding the amine.

Electrophilic Aromatic Substitution: The mechanism for functionalization of both the thiophene and aniline rings is the classical electrophilic aromatic substitution (EAS) pathway. This involves the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring. The rate and regioselectivity of the reaction are governed by the ability of the existing substituents to stabilize or destabilize the arenium ion intermediate. The electron-rich thiophene ring reacts faster than benzene (B151609), while on the aniline ring, the activating amino group directs incoming electrophiles to the ortho and para positions, and the deactivating nitro group directs them to the meta position. chemistrysteps.com

Nucleophilic Substitution at Nitrogen: N-acylation and N-alkylation reactions at the secondary amine proceed via a nucleophilic addition or substitution mechanism. In acylation, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group to form the final amide product.

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable starting material for the synthesis of more complex, polycyclic heterocyclic systems. The strategic functionalization of its different components allows for the construction of novel molecular architectures.

A key strategy involves the initial reduction of the nitro group to an amine, yielding N1-(thiophen-2-ylmethyl)benzene-1,3-diamine. This diamine is a versatile precursor for building fused heterocyclic rings. For example, condensation reactions with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with 1,3-dicarbonyl compounds could potentially yield diazepine-fused systems.

Furthermore, the amino groups of the diamine can be used to construct other heterocycles. For instance, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives has been reported from related 3-aminothiophene precursors, highlighting a pathway for fusing additional rings onto the thiophene moiety. researchgate.net

The core structure can also be incorporated into larger systems through coupling reactions. For example, if the thiophene or aniline ring is first halogenated, it can then participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to link the scaffold to other molecular fragments, thereby creating complex structures with extended conjugation. The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling is a prime example of this approach being applied to a similar thiophene-based scaffold. mdpi.com

Finally, the existing amine and thiophene moieties can act as ligands to coordinate with metal ions, forming organometallic complexes. Research on the Schiff base derivative, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, has shown its ability to form complexes with metals like Zinc(II), indicating the potential for the this compound scaffold to be used in coordination chemistry. nih.gov

Exploration of Biological Activities and Potential Applications in Medicinal Chemistry

Antimicrobial Efficacy Assessment

The structural combination of a nitroaniline and a thiophene (B33073) ring in 3-nitro-N-(thiophen-2-ylmethyl)aniline suggests a potential for antimicrobial properties. Both of these chemical moieties are present in various compounds that have demonstrated efficacy against a range of microbial pathogens.

In Vitro Antibacterial Activity against Gram-positive and Gram-negative Bacteria

Derivatives of thiophene have been a significant focus in the development of new antibacterial agents. nih.gov Research has shown that certain thiophene-containing compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some novel quinolone agents bearing a N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety have demonstrated high inhibition against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, certain thiophene derivatives have shown promising activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. nih.gov

The nitroaniline component also contributes to the potential antibacterial profile. Chalcones synthesized with 3-nitro acetophenone have shown antibacterial activity. researchgate.net Specifically, derivatives containing substituted anilines, including nitro groups, have been identified as having marked potential as antibacterial agents. researchgate.net

Given these precedents, it is plausible that this compound could exhibit a spectrum of antibacterial activity. The thiophene group may contribute to its efficacy against Gram-positive bacteria, while the nitroaniline portion could enhance its activity, potentially against both bacterial types. However, without direct experimental evidence, this remains a hypothesis.

In Vitro Antifungal Activity against Fungal Strains

The thiophene nucleus is a well-established pharmacophore in the development of antifungal agents. nih.gov Thiophene derivatives have been widely studied and have shown satisfactory antifungal activity against a variety of fungal pathogens. nih.gov Similarly, substituted nitrobenzenes and anilines have been tested for their fungitoxicity against strains such as Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. nih.gov

Nitrofuran derivatives, which share the nitro functional group, have demonstrated broad-spectrum antifungal activity, showing inhibitory effects against species like Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, and Candida species. mdpi.comresearchgate.net This suggests that the nitro group in this compound could be a key contributor to potential antifungal action. The combination of the thiophene ring and the nitroaniline moiety could result in a compound with significant fungicidal or fungistatic properties.

Anticancer / Antitumor Activity Investigations

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including those containing thiophene and aniline (B41778) derivatives. These structural motifs are present in a number of compounds that have shown promising cytotoxic activity against various cancer cell lines.

Evaluation against Selected Cancer Cell Lines (e.g., HCT-116, HEPG2, MCF-7)

Several studies have highlighted the anticancer potential of compounds structurally related to this compound against common cancer cell lines. For example, pyrimidine derivatives incorporating thiophene have been evaluated for their effectiveness against cell lines such as HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). ekb.eg Some of these compounds have shown strong inhibition of HCT-116 cells. ekb.eg

Chalcones containing a thiophene moiety have also been investigated. d-nb.info One such compound, [3-(thiophen-2-yl)pyrazol-4-yl] chalcone, increased anticancer activity against HepG2 cell lines. d-nb.info Furthermore, various chalcone derivatives have demonstrated concentration-dependent activity on HCT116, HEPG2, and MCF7 cell lines. researchgate.net While a direct evaluation of this compound is not available, the consistent anticancer activity of related thiophene and aniline derivatives suggests its potential as a cytotoxic agent against these and other cancer cell lines.

Table 1: Examples of IC50 Values for Related Compounds against Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine derivative | HCT-116 | 58.1 µg/mL | ekb.eg |

| Thienopyrimidine derivative | HepG-2, MCF-7 | Not specified | ekb.eg |

| [3-(thiophen-2-yl)pyrazol-4-yl] chalcone | HepG2 | 26.6 µg/ml | researchgate.net |

This table is for illustrative purposes and shows the activity of related, but not identical, compounds.

Proposed Molecular Mechanisms of Action (e.g., cell cycle arrest, downregulation of oncogenic miRNAs, DNA interaction)

The potential anticancer activity of this compound could be mediated through various molecular mechanisms, as suggested by studies on analogous compounds. For instance, some active derivatives of (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.gov These compounds also led to a significant decrease in the levels of oncogenic miR-25. nih.gov This suggests a potential mechanism involving the regulation of microRNAs and cell cycle progression.

Another proposed mechanism for related compounds is direct interaction with DNA. nih.gov Some S-phase-dependent chemotherapy drugs exert their anticancer effects by interacting with DNA or blocking its synthesis. nih.gov Additionally, some 2-anilino triazolopyrimidines have been found to act as tubulin polymerization inhibitors, leading to antiproliferative effects. nih.gov Given the structural similarities, it is conceivable that this compound could share one or more of these mechanisms of action.

Anti-inflammatory Potential

Thiophene-based compounds are recognized for their potential anti-inflammatory activity. nih.gov Several commercially available anti-inflammatory drugs contain a thiophene ring as a key pharmacophoric group. nih.gov The anti-inflammatory effects of some thienopyridine analogs have been demonstrated in various experimental models of acute and chronic inflammation. researchgate.net These compounds have been shown to inhibit pro-inflammatory mediators such as TNF-α and IL-1β. researchgate.net

Furthermore, in silico docking studies of other nitrothiophene derivatives have suggested interactions with human proteins involved in inflammatory pathways, such as arachidonate 5-lipoxygenase (ALOX5) and prostaglandin E synthase (PTGES). mdpi.com The presence of the nitro group in other chemical structures has also been associated with anti-inflammatory activity. For example, 1-nitro-2-phenylethane has demonstrated anti-inflammatory effects in models of acute inflammation, likely by acting on the synthesis and/or release of inflammatory mediators. nih.gov Therefore, the combination of the thiophene ring and the nitro group in this compound suggests a plausible anti-inflammatory potential.

Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase for related compounds, general enzyme binding)

While direct enzyme inhibition studies on this compound are not extensively reported in the literature, its constituent structural motifs—the thiophene ring and the nitroaromatic system—are features of significant interest in the study of enzyme-inhibitor interactions. The potential for this compound to act as an enzyme inhibitor can be inferred from research on related molecules targeting various enzymes, including Nitric Oxide Synthase (NOS).

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a critical cellular signaling molecule. However, the overproduction of NO by the neuronal isoform (nNOS) has been associated with a number of neurodegenerative diseases. nih.gov This makes the selective inhibition of nNOS an important therapeutic goal, while avoiding inhibition of the endothelial isoform (eNOS), which is vital for maintaining vascular tone. nih.gov

Researchers have explored thiophene-based molecules as potential nNOS selective inhibitors. One such class is the thiophene-2-carboximidamides (T2Cs), which have been identified as biocompatible and selective inhibitors of human nNOS over eNOS. nih.gov Crystallographic and computational studies have revealed that selectivity is often governed by interactions with specific amino acid residues in the enzyme's active site, such as an aspartate residue in nNOS versus an asparagine in eNOS. nih.gov Furthermore, some naturally occurring thiophene derivatives have been shown to inhibit NO production, a mechanism that may involve the direct inhibition of NO synthase. encyclopedia.pubmdpi.com

The nitro group on the aniline ring of this compound is also a key feature for potential enzyme inhibition. Studies on other enzyme systems, such as aldose reductase, have shown that nitro-substituted aromatic moieties can occupy specific pockets within the enzyme's structure. nih.gov The nitro group can form hydrogen bonds and contribute favorably to the binding enthalpy, leading to a strong interaction between the inhibitor and the enzyme. nih.gov The position of the nitro group on the aromatic ring is often a critical determinant of biological activity. mdpi.com For instance, in a series of nitro-substituted chalcones, compounds with an ortho-nitro group exhibited the highest anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Given that thiophene derivatives are known to inhibit enzymes like COX, lipoxygenase (LOX), acetylcholinesterase (AChE), and glutathione S-transferase (GST), and that nitro-substituted compounds can act as potent inhibitors through specific binding interactions, the structure of this compound presents a compelling case for its investigation as a potential enzyme inhibitor. mdpi.comresearchgate.net

Role as a Privileged Scaffold or Lead Compound in Drug Discovery Efforts

The molecular architecture of this compound, which combines a thiophene ring with an aniline moiety, is representative of a privileged scaffold in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the design and discovery of novel therapeutic agents.

The thiophene ring, in particular, is recognized as a privileged pharmacophore. nih.gov Its derivatives are integral to numerous clinically used drugs and exhibit a vast array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, antipsychotic, and antioxidant activities. mdpi.comencyclopedia.pubnih.gov Analysis of FDA-approved small-molecule drugs reveals that the thiophene moiety is a common feature, ranking highly among heterocyclic scaffolds in successful therapeutic agents. nih.gov This success is attributed to the thiophene ring's ability to act as a bioisostere of a benzene (B151609) ring, modifying physicochemical properties like solubility and metabolism while engaging in key interactions with biological targets. nih.gov

The N-(thiophen-2-ylmethyl)aniline core structure serves as an excellent starting point, or "lead compound," for drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. Thiophene-containing structures are frequently identified as significant lead compounds for further optimization. mdpi.com

The therapeutic potential of this scaffold is demonstrated by the diverse biological activities of its derivatives. For example, various thiophene-based compounds have been synthesized and shown to possess significant anti-inflammatory, analgesic, and fungicidal properties.

Table 1. Anti-inflammatory and Analgesic Activity of Thiophen-2-ylmethylene Derivatives

| Compound | Structure | Key Biological Activity | Finding | Reference |

|---|---|---|---|---|

| Compound 6 | Thiophen-2-ylmethylene derivative | Anti-inflammatory, Analgesic | Displayed fast onset and long duration of anti-inflammatory potency, better than celecoxib. Showed a promising and long-acting analgesic effect exceeding the reference drug. Remarkable inhibition of TNF-α production. | nih.gov |

| Compound 11a | Thiophen-2-ylmethylene derivative | Anti-inflammatory | Showed fast onset and long duration of anti-inflammatory potency, superior to celecoxib. Demonstrated remarkable inhibition of TNF-α production. | nih.gov |

Table 2. Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide (B372718) Derivatives

| Compound | Structure | Target | Finding | Reference |

|---|---|---|---|---|

| Compound 4f | N-(thiophen-2-yl) nicotinamide derivative | Cucumber Downy Mildew (CDM) | Displayed excellent control efficacies (70% at 100 mg/L and 79% at 200 mg/L), superior to commercial fungicides flumorph and mancozeb. Identified as a promising fungicide candidate. | mdpi.com |

The consistent discovery of potent biological activity across a range of therapeutic areas underscores the value of the N-(thiophen-2-ylmethyl)aniline scaffold. derpharmachemica.comresearchgate.net Its structural versatility allows for the synthesis of large libraries of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds into clinical candidates. derpharmachemica.com

Future Directions and Unexplored Research Avenues

Rational Design and Synthesis of Novel Analogues with Optimized Biological Profiles

Before optimizing biological profiles, an initial investigation into the biological activity of 3-nitro-N-(thiophen-2-ylmethyl)aniline is required. Based on the general activities of related nitroaniline and thiophene (B33073) derivatives, initial screenings could explore its potential antibacterial, antifungal, or anticancer properties. ontosight.ai Should any promising activity be identified, future research could focus on the rational design and synthesis of novel analogues. This would involve systematic modifications of the core structure, such as:

Altering the position of the nitro group on the aniline (B41778) ring (e.g., to the 2- or 4-position).

Introducing additional substituents on either the aniline or thiophene rings.

Replacing the thiophene-2-ylmethyl group with a thiophene-3-ylmethyl group.

Each new analogue would require synthesis and subsequent biological evaluation to build a dataset for optimizing activity.

Advanced Computational Modeling for De Novo Drug Design and Virtual Screening

Computational modeling serves as a powerful tool to predict the properties and potential biological interactions of a molecule. For this compound, initial in silico studies would involve calculating its fundamental physicochemical properties, such as molecular weight, logP, and polar surface area. Advanced computational modeling could then be employed for:

Molecular Docking: Virtually screening the compound against a library of known biological targets (e.g., bacterial or cancer-related enzymes) to predict binding affinities and identify potential mechanisms of action.

De Novo Design: If a promising biological target is identified, computational methods could be used to design novel analogues with improved binding interactions.

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of the parent compound and its theoretical analogues.

Co-crystallization Studies with Proposed Biological Targets for Mechanistic Insights

This research avenue is entirely dependent on the successful identification of a specific biological target, likely through the biological screening and computational modeling efforts described above. If this compound is found to be a potent inhibitor of a particular enzyme, co-crystallization studies would be a critical next step. Obtaining a high-resolution X-ray crystal structure of the compound bound to its target would provide invaluable mechanistic insights, revealing the precise binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its activity. This information is crucial for structure-based drug design.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A comprehensive SAR study is a cornerstone of medicinal chemistry but requires a dataset of synthesized analogues and their corresponding biological activities. By systematically altering parts of the this compound structure and measuring the effect on activity, researchers could deduce which functional groups are essential for its biological effect.

Simultaneously, SPR studies would investigate how these structural modifications affect the physicochemical properties of the molecule, such as solubility, stability, and membrane permeability. A successful research program would aim to optimize both biological activity (SAR) and drug-like properties (SPR) to develop a lead compound.

Exploration of Materials Science Applications (e.g., for nonlinear optics, chemosensors)

The combination of an electron-donating amine group and an electron-withdrawing nitro group on an aromatic system (a "push-pull" system) is a common motif in materials developed for nonlinear optics (NLO). Therefore, a foundational research direction would be to synthesize this compound and characterize its photophysical properties, including its absorption and emission spectra, and to measure its NLO response.

Furthermore, the thiophene and aniline moieties are known to interact with various metal ions and other analytes. This suggests a potential application as a chemosensor. Future studies could involve investigating the changes in the compound's spectroscopic properties (e.g., color or fluorescence) upon the addition of different substances to determine its selectivity and sensitivity as a sensor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.